molecular formula C12H4Cl4O B1345170 1,4,7,8-Tetrachlorodibenzofuran CAS No. 83704-29-4

1,4,7,8-Tetrachlorodibenzofuran

Cat. No. B1345170
CAS RN: 83704-29-4
M. Wt: 306 g/mol
InChI Key: IVRDRRWQABCXLY-UHFFFAOYSA-N
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Description

1,4,7,8-Tetrachlorodibenzofuran belongs to the family of chemical compounds known as polychlorinated dibenzofurans . These are organic compounds containing one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular formula of 1,4,7,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its structure includes a dibenzofuran moiety with chlorine atoms substituted at the 1, 4, 7, and 8 positions .


Chemical Reactions Analysis

The reaction mechanisms of polychlorinated dibenzofurans have been studied extensively . For instance, the methylidyne radical (CH) can attack the C–X (X = C, Cl, H, O) bonds of 2,3,7,8-tetrachlorodibenzofuran via the insertion modes, resulting in the formation of 13 products .


Physical And Chemical Properties Analysis

1,4,7,8-Tetrachlorodibenzofuran has a molecular weight of 305.972 g/mol . It has a density of 1.625g/cm3 and a boiling point of 416.6ºC at 760 mmHg .

Scientific Research Applications

Metabolism in Organisms

1,4,7,8-Tetrachlorodibenzofuran (TCDF) has been a subject of study for its metabolism in various organisms. Research has shown that TCDF undergoes a complex metabolism process in rats, leading to the formation of several metabolites, including 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran as major biliary metabolites (Burka, McGown, & Tomer, 1990). Another study found that 1,2,3,7,8-pentachlorodibenzofuran (1PeCDF), a compound related to TCDF, is rapidly cleared from the blood and distributed to the liver, muscle, skin, and adipose tissue in rats (Brewster & Birnbaum, 1988).

Analytical Characterization

The analytical characterization of TCDF and its isomers has been a significant area of research. Studies have developed methods for the synthesis and chromatographic characterization of TCDF isomers, which is crucial for understanding their environmental presence and impact (Waddell et al., 1987). Additionally, research has focused on the gas chromatographic and mass spectrometric characteristics of TCDF to aid in environmental monitoring (Ligon & May, 1986).

Environmental Impact and Detoxification

The environmental impact and potential detoxification of TCDF and related compounds have also been explored. A study investigated the dechlorination and detoxification of hexachlorodibenzofuran by a mixed culture containing Dehalococcoides ethenogenes, highlighting the potential for bioremediation of these compounds (Liu & Fennell, 2008). Additionally, the aquatic photodegradation of TCDF was studied, revealing that reductive dechlorination is a pathway for degradation in lake water, which has implications for environmental risk assessments (Friesen, Foga, & Loewen, 1996).

Safety And Hazards

Polychlorinated dibenzofurans, including 1,4,7,8-Tetrachlorodibenzofuran, are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .

Future Directions

Future research could focus on the reactivity of the methylidyne radical toward organic pollutants analogous to 1,4,7,8-Tetrachlorodibenzofuran . This could provide new insights into the transformation of such pollutants in the atmosphere .

properties

IUPAC Name

1,4,7,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-6-1-2-7(14)12-11(6)5-3-8(15)9(16)4-10(5)17-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRDRRWQABCXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=CC(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232543
Record name 1,4,7,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,8-Tetrachlorodibenzofuran

CAS RN

83704-29-4
Record name 1,4,7,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82ZJ53078F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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